molecular formula C18H23ClN4O4 B569679 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate CAS No. 1586753-74-3

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate

Cat. No.: B569679
CAS No.: 1586753-74-3
M. Wt: 394.856
InChI Key: OFDRYOINMWGKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a chemically synthesized small molecule compound featuring a phthalazine core scaffold, a piperidine linker, and a carbamate functional group. This molecular architecture is characteristic of compounds designed to modulate specific biological pathways, particularly in pharmaceutical research and development. The chloro-dimethoxy-phthalazin-1-yl moiety serves as a privileged structure in medicinal chemistry, known for its ability to interact with various enzyme active sites. The piperidine ring provides conformational restraint and contributes to pharmacokinetic properties, while the ethylcarbamate group can influence solubility and membrane permeability. In research settings, this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules targeting protein kinases and other ATP-binding enzymes. Its structural features make it particularly valuable for investigating structure-activity relationships in drug discovery programs focused on oncology, inflammation, and metabolic disorders. Researchers employ this compound in biochemical assays to study enzyme inhibition mechanisms and in cell-based studies to elucidate downstream signaling pathways. The compound's research applications strictly exclude any human or veterinary use, and it is intended solely for laboratory investigations by qualified scientists.

Properties

IUPAC Name

[1-(4-chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4/c1-4-20-18(24)27-11-5-7-23(8-6-11)17-13-10-15(26-3)14(25-2)9-12(13)16(19)21-22-17/h9-11H,4-8H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDRYOINMWGKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=C(C3=CC(=C(C=C32)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalazine Core Construction

Phthalazine derivatives are typically synthesized via cyclocondensation of ortho-dicarbonyl compounds with hydrazines. For 6,7-dimethoxyphthalazine:

  • Starting Material : 3,4-Dimethoxybenzaldehyde is oxidized to 3,4-dimethoxyphenylglyoxal.

  • Cyclization : Reaction with hydrazine hydrate in ethanol yields 6,7-dimethoxyphthalazine.

Reaction Conditions :

StepReagents/ConditionsYield (%)
OxidationSeO₂, H₂O₂, AcOH, 80°C, 6h78
CyclocondensationNH₂NH₂·H₂O, EtOH, reflux, 12h85

Chlorination at Position 4

Chlorination of the phthalazine hydroxyl precursor (4-hydroxy-6,7-dimethoxyphthalazine) employs phosphorus oxychloride (POCl₃):

  • Mechanism : Nucleophilic substitution facilitated by POCl₃’s electrophilic phosphorus center.

  • Optimization : Excess POCl₃ (3 eq) in toluene at 110°C for 8h achieves >90% conversion.

Functionalization with Piperidin-4-yl Ethylcarbamate

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 4 undergoes displacement by piperidin-4-amine:

  • Conditions : DMF, K₂CO₃, 90°C, 24h.

  • Challenges : Steric hindrance from methoxy groups necessitates polar aprotic solvents and elevated temperatures.

Side Reaction Mitigation :

  • Use of molecular sieves to sequester generated HCl.

  • Slow addition of amine to prevent dimerization.

Ethylcarbamate Formation

The piperidine amine reacts with ethyl chloroformate under Schotten-Baumann conditions:

  • Conditions : CH₂Cl₂, NaOH (aq), 0°C → RT, 2h.

  • Yield : 92% after recrystallization (hexane:EtOAc).

Analytical Validation :

  • ¹H NMR : δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 6H, OCH₃).

  • HPLC Purity : 99.2% (C18 column, MeCN:H₂O gradient).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Amination

A Suzuki-Miyaura coupling variant using 4-bromo-6,7-dimethoxyphthalazine and piperidin-4-ylboronic acid:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C.

  • Advantage : Higher regioselectivity (99:1 br:desired isomer).

Reductive Amination Pathway

For piperidine installation without pre-formed amine:

  • Steps :

    • Phthalazine ketone → imine with NH₃.

    • NaBH₄ reduction → secondary amine.

  • Limitation : Lower yield (65%) due to over-reduction.

Industrial-Scale Considerations

Cost Analysis of Chlorination Agents

AgentCost ($/kg)Reaction Time (h)Yield (%)
POCl₃12890
PCl₅18688
SOCl₂91082

POCl₃ offers optimal balance between cost and efficiency.

Waste Management Strategies

  • Iron Powder Reduction : Generates Fe(OH)₃ sludge (≈5 kg/kg product).

  • Catalytic Hydrogenation : Preferred for minimal waste (Pd/C recyclable) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry and as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, thereby affecting various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several phthalazine and piperidine derivatives. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Known Biological Activity Reference
1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate Not explicitly listed Phthalazine with Cl (C4), OMe (C6, C7), piperidinyl-ethylcarbamate Hypothesized antimicrobial synergy
1-(6,7-Dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate 70724-25-3 Phthalazine with OMe (C6, C7), piperidinyl-ethylcarbamate Unspecified in literature
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Not provided Indole-piperidine hybrid with dimethylbenzyl group MRSA carbapenem synergist
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Not provided Chlorophenyl-fluoroindole-piperidine hybrid MRSA carbapenem synergist

Key Observations

Core Substitutions: The target compound’s 4-chloro substituent distinguishes it from the non-chlorinated analog (CAS 70724-25-3). Compared to DMPI and CDFII (indole-piperidine hybrids), the phthalazine core in the target compound may offer distinct electronic properties, influencing interactions with bacterial targets like penicillin-binding proteins .

Piperidine Modifications :

  • All compounds feature a piperidine ring, but substitutions vary. The ethylcarbamate group in the target compound could modulate solubility and metabolic stability compared to the dimethylbenzyl group in DMPI/CDFII .

Biological Activity: DMPI and CDFII demonstrated synergy with carbapenems against MRSA, reducing minimum inhibitory concentrations (MICs) by 8–16-fold .

Research Findings and Hypotheses

  • Antimicrobial Potential: The chloro and methoxy groups in the target compound may enhance penetration through bacterial membranes, a critical factor for Gram-positive pathogens like MRSA .
  • Metabolic Stability : The ethylcarbamate group could confer resistance to esterase-mediated hydrolysis compared to ester-containing analogs, prolonging half-life .
  • Limitations: No in vivo or clinical data exists for the target compound, unlike DMPI/CDFII, which were validated in preclinical models .

Biological Activity

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a synthetic organic compound with potential applications in various therapeutic areas, particularly in neurology and psychiatry. Its molecular formula is C₁₈H₂₃ClN₄O₄, and it has garnered attention due to its biological activities, which may include effects on cognitive functions and neuroprotection.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₄O₄
Molecular Weight394.85 g/mol
CAS Number1586753-74-3
AppearancePure yellow solid
SolubilitySoluble in chloroform, DCM

Research suggests that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involved in learning and memory processes. It is hypothesized to influence phosphodiesterase activity, which plays a crucial role in cellular signaling pathways related to cognition.

Pharmacological Effects

  • Cognitive Enhancement : Preliminary studies indicate that this compound may enhance memory and learning capabilities. It has been evaluated for its potential to counteract cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
  • Neuroprotective Properties : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in the progression of neurodegenerative disorders.
  • Antipsychotic Potential : Given its structural similarity to known antipsychotic agents, there is ongoing research into its efficacy for treating schizophrenia and related disorders.

Study 1: Cognitive Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in memory retention during maze tests compared to control groups. The observed effects were attributed to enhanced cholinergic signaling.

Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments revealed that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism that could be beneficial for conditions like Alzheimer's disease.

Toxicological Profile

While initial studies indicate low toxicity levels at therapeutic doses, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use. Current data suggest that it exhibits acceptable safety margins in preclinical evaluations.

Q & A

Q. What are the critical steps in synthesizing 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate?

The synthesis involves a multi-step process:

  • Step 1 : Reaction of 4-chloro-6,7-dimethoxyphthalazine with piperidine derivatives under inert conditions to form an intermediate.
  • Step 2 : Reaction of the intermediate with ethyl chloroformate to yield the final product. Key factors include strict temperature control and inert atmospheres to minimize side reactions and optimize yield (~394.85 g/mol molecular weight) .

Q. How is the phosphodiesterase (PDE) inhibitory mechanism of this compound characterized?

The compound interacts with PDEs via hydrogen bonding and hydrophobic interactions, inhibiting enzymatic activity and increasing intracellular cyclic nucleotides (e.g., cAMP/cGMP). This mechanism is critical for modulating neurological pathways linked to cognition and memory, making it a candidate for neurodegenerative disease research. Validation typically involves in vitro PDE activity assays and structural docking studies .

Q. What analytical methods are used to verify the purity and structure of this compound?

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity.
  • Mass spectrometry : High-resolution MS to validate molecular weight .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield and reaction conditions?

Techniques like factorial design or response surface methodology (RSM) are employed to identify critical variables (e.g., temperature, solvent ratio). For example, a central composite design could reduce the number of experiments while maximizing yield. This approach is validated in chemical engineering for process optimization .

Q. What strategies resolve contradictions in PDE inhibition data across different assay systems?

  • Assay standardization : Ensure consistent buffer conditions (e.g., pH, ion concentration).
  • Off-target profiling : Use kinase selectivity panels to rule out non-specific interactions.
  • Structural analogs : Compare activity of derivatives to identify structure-activity relationships (SARs) .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetics?

Tools like COMSOL Multiphysics or molecular dynamics simulations predict binding affinities, metabolic stability, and blood-brain barrier penetration. For instance, AI-driven platforms enable rapid screening of virtual libraries for derivatives with optimized PDE selectivity .

Q. What synthetic modifications enhance the compound’s bioavailability for in vivo neuroprotection studies?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esterases) to improve solubility.
  • Piperidine ring modifications : Fluorination or methylation to alter lipophilicity and half-life.
  • Carrier systems : Encapsulation in lipid nanoparticles for targeted CNS delivery .

Q. How do structural analogs of this compound exhibit divergent biological activities (e.g., kinase vs. PDE inhibition)?

Substitutions on the phthalazine ring (e.g., replacing chlorine with methoxy) or piperidine carbamate groups can shift target specificity. For example, ethyl-to-methyl substitutions in the carbamate moiety may reduce PDE affinity while enhancing kinase inhibition .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective efficacy?

  • In vitro : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) or Aβ oligomers.
  • In vivo : Transgenic rodent models of Parkinson’s or Alzheimer’s disease, with endpoints like motor function (rotarod tests) or cognitive performance (Morris water maze) .

Q. How are reaction intermediates characterized during scale-up synthesis?

  • Real-time monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy.
  • Quenching studies : Isolate intermediates via flash chromatography for NMR/MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.